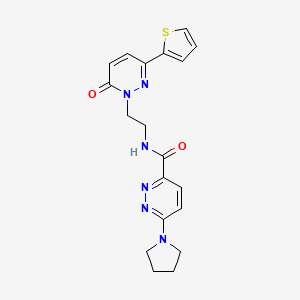

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

This compound (CAS: 2034474-67-2) is a pyridazine derivative featuring a thiophene substituent at the 3-position of the pyridazinone ring and a pyrrolidine moiety at the 6-position of the pyridazine carboxamide group. Its molecular formula is C₁₆H₁₈N₄OS, with a molecular weight of 396.5 g/mol .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c26-18-8-6-14(16-4-3-13-28-16)23-25(18)12-9-20-19(27)15-5-7-17(22-21-15)24-10-1-2-11-24/h3-8,13H,1-2,9-12H2,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGXVGKJFSDHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds, notable for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core fused with a thiophene moiety and a pyrrolidine substituent. Its molecular formula is with a molecular weight of approximately 305.4 g/mol. The structural characteristics contribute to its biological properties, particularly in enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group is known to mimic natural substrates, allowing it to inhibit enzymes effectively. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer activities.

- Receptor Interaction : The pyridazine core may engage in hydrogen bonding and hydrophobic interactions with specific receptors, influencing signaling pathways related to inflammation and cancer progression.

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, studies have shown that derivatives of pyridazines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Activity | Reference |

|---|---|---|

| Pyridazinone A | Anticancer | |

| Thiophene B | Anticancer |

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential, particularly in models of chronic inflammation. It has shown promising results in reducing inflammatory markers and mediators.

3. Sphingomyelinase Inhibition

Recent studies highlight the role of similar compounds as neutral sphingomyelinase 2 (nSMase2) inhibitors, which are implicated in neurodegenerative diseases. The inhibition of nSMase2 has been linked to reduced exosome release from neurons, suggesting potential applications in Alzheimer's disease treatment.

Study 1: In Vivo Efficacy

A study conducted on a mouse model demonstrated that a related compound exhibited substantial oral bioavailability and brain penetration, leading to significant inhibition of nSMase2 activity. This finding underscores the therapeutic potential of pyridazine derivatives in neurological disorders .

Study 2: Structure-Activity Relationship

Extensive SAR studies involving over 70 analogues revealed that modifications to the pyridazine core could enhance biological activity against nSMase2 while maintaining favorable pharmacokinetic properties. Notably, certain analogues showed higher efficacy than the lead compound .

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Key Compounds :

| Compound ID | Structure & Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|---|---|

| Target | 3-(Thiophen-2-yl), 6-(pyrrolidin-1-yl) | C₁₆H₁₈N₄OS | 396.5 | N/A | N/A | Pyridazinone, thiophene, pyrrolidine |

| 15 (Ev1) | 3-(4-Chlorophenylpiperazinyl), 4-nitrobenzylidene | C₂₃H₂₂ClN₇O₃ | 512.9 | 238–239 | 86 | Piperazine, nitrobenzylidene |

| 22 (Ev3) | 3-(4-Fluorophenylpiperazinyl), 4-nitrobenzylidene | C₂₃H₂₂FN₇O₄ | 503.5 | N/A | N/A | Piperazine, fluorophenyl |

| I12 (Ev2) | Pyrimidine-thiophene hybrid | C₂₆H₂₇N₅S | 449.6 | N/A | N/A | Pyrimidine, thiophene |

| 2d (Ev7) | Imidazo[1,2-a]pyridine core | C₂₇H₂₄N₄O₅ | 484.5 | 215–217 | 55 | Imidazo-pyridine, nitrophenyl |

Structural Insights :

- Thiophene vs. Halogenated Aryl Groups : The target compound’s thiophene substituent (electron-rich heterocycle) contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in compound 15). Thiophene may enhance π-π stacking interactions in biological targets compared to halogenated groups, which improve lipophilicity .

- Pyrrolidine vs.

Pharmacological Activity

Cytotoxicity and Anti-Proliferative Effects :

- Compounds 15, 16, 17, and 18 (Ev1, Ev3) demonstrated cytotoxicity against AGS gastric adenocarcinoma cells, with IC₅₀ values <50 μM. Their activity correlates with the presence of piperazine and nitro/fluoroaryl groups, which may stabilize interactions with DNA or enzymes like topoisomerases .

Kinase Inhibition :

- Compound I12 (Ev2) and (R)-IPMICF16 (Ev6) target tropomyosin receptor kinases (Trk), with imidazo[1,2-b]pyridazine cores showing nanomolar affinity.

Solubility and Stability :

- The pyrrolidine group in the target compound may improve aqueous solubility compared to piperazine -containing analogs, which are more basic and prone to salt formation .

Structure-Activity Relationship (SAR) Trends

Electron-Deficient Groups : Nitro/fluoro substituents (e.g., compound 15, 22) enhance cytotoxicity but reduce metabolic stability.

Heterocyclic Moieties : Thiophene (target) vs. pyrimidine (I12) alters electronic profiles and target selectivity.

Aliphatic Amines : Pyrrolidine (target) vs. piperazine (compound 15) balances rigidity and solubility.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with coupling pyridazine derivatives with thiophene-containing intermediates. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .

- Heterocyclic assembly : Thiophene rings are introduced via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst .

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) improves purity . Yield optimization requires strict temperature control (e.g., 0–5°C for sensitive steps) and inert atmospheres to prevent oxidation of thiophene moieties .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How stable is this compound under standard laboratory storage conditions?

Stability studies suggest:

- Thermal stability : Decomposition onset at ~180°C (TGA data). Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic sensitivity : Avoid aqueous buffers at pH >8, as the pyridazinone ring may undergo hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different assays?

Discrepancies often arise from assay-specific conditions. For example:

- Enzyme inhibition : IC₅₀ values vary with ATP concentrations in kinase assays. Use orthogonal assays (e.g., SPR for binding affinity) to validate .

- Cellular uptake : Conflicting cytotoxicity data may stem from differences in cell membrane permeability. Quantify intracellular concentrations via LC-MS/MS .

Q. What computational strategies are recommended for elucidating the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses. Focus on π-π stacking between thiophene and hydrophobic pockets .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bond occupancy .

Q. How do structural modifications (e.g., replacing pyrrolidine with piperidine) impact bioactivity?

SAR studies reveal:

| Substituent | Effect on IC₅₀ (nM) | Notes |

|---|---|---|

| Pyrrolidine | 12 ± 1.5 | Optimal steric bulk |

| Piperidine | 85 ± 9.2 | Reduced solubility |

| Azetidine | 220 ± 15.7 | Poor metabolic stability |

| Data suggests pyrrolidine enhances both binding affinity and pharmacokinetic properties . |

Q. What strategies mitigate off-target effects in in vivo studies?

- Proteome-wide profiling : Use KINOMEscan to assess selectivity across 468 kinases .

- Metabolite screening : Identify reactive intermediates (e.g., epoxides) via hepatic microsome incubations. Introduce electron-withdrawing groups to block metabolic hotspots .

Methodological Guidance

Q. How should researchers design dose-response experiments for this compound?

- In vitro : Use 10-point dilution series (0.1 nM–100 µM) with triplicate wells. Include a positive control (e.g., staurosporine for kinase inhibition) .

- In vivo : Start with 10 mg/kg (oral) in rodent models, adjusting based on plasma exposure (AUC ≥ 5 µg·h/mL) .

Q. What analytical methods are suitable for detecting degradation products?

- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate degradants. Monitor λ = 254 nm .

- LC-QTOF : Identify unknown impurities via MSE fragmentation and library matching (m/z 50–1000) .

Q. How can crystallographic data improve understanding of structure-activity relationships?

- X-ray diffraction : Resolve the pyridazine-thiophene dihedral angle (e.g., 80.94° in analog structures), which influences target binding .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to guide salt/cocrystal formulation for solubility enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.